![molecular formula C18H18N2O4 B3001892 N'-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide CAS No. 899956-29-7](/img/structure/B3001892.png)
N'-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives is a common theme across several studies, where different starting materials and reaction conditions are employed to obtain the desired compounds. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the role of non-steroidal anti-inflammatory drugs in drug chemistry . Similarly, N-(cyano(naphthalen-1-yl)methyl)benzamides are synthesized through direct acylation reactions , while N-(3-hydroxyphenyl) benzamide and its derivatives are prepared via condensation and O-alkylation reactions . The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide is achieved through a multi-step process including ring closing, reduction, and acylation reactions . These methods demonstrate the versatility and creativity in the synthesis of benzamide derivatives for potential pharmacological applications.
Molecular Structure Analysis
X-ray crystallography, IR, NMR, and UV-Vis spectroscopy are among the techniques used to characterize the molecular structure of synthesized benzamides. The study on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provides a detailed analysis of its molecular structure using these techniques, complemented by DFT calculations . The crystal structures of N-(cyano(naphthalen-1-yl)methyl)benzamides are also elucidated, revealing solid-state properties and hydrogen bonding interactions . These analyses are crucial for understanding the molecular geometry, electronic properties, and potential interactions of benzamide derivatives.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is explored through various studies. For example, the colorimetric sensing behavior of certain N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives towards fluoride anions is investigated, revealing a deprotonation-enhanced intramolecular charge transfer mechanism . This indicates that benzamide derivatives can undergo specific chemical reactions in response to environmental stimuli, which is valuable for the development of sensory applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structure and reactivity. The study on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provides insights into its vibrational frequencies, chemical shifts, and electronic properties through experimental and computational methods . These properties are essential for predicting the behavior of benzamide derivatives in biological systems and for designing compounds with desired pharmacological profiles.
Biological Evaluation
The biological activities of benzamide derivatives are a key focus of the research. Compounds are screened for various biological applications, such as inhibitory potential against alkaline phosphatases and ecto-5′-nucleotidases , antimicrobial and antiproliferative activities , and enzyme inhibition against cholinesterases and lipoxygenase . These studies provide valuable information on the potential therapeutic uses of benzamide derivatives and guide further medicinal chemistry efforts.
Mechanism of Action
Target of Action
Similar compounds have been reported to modulate atp-binding cassette transporters .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with microtubules and their component protein, tubulin . These interactions can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Related compounds have been shown to affect the cell cycle, particularly causing cell cycle arrest at the s phase .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells .
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17(19-10-4-7-13-5-2-1-3-6-13)18(22)20-14-8-9-15-16(11-14)24-12-23-15/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTVOHMNDMYLTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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